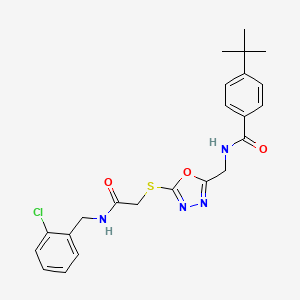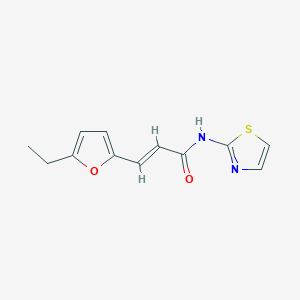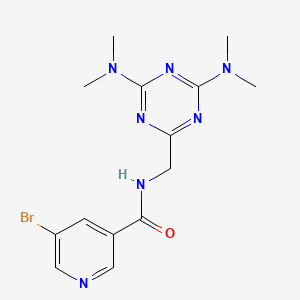
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is an organic compound that features a fluorinated phenyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways such as signal transduction or metabolic processes. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-5-chloro-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
- (5-Chloro-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
- (4-Bromo-2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone
Uniqueness
(2-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the tetrahydropyran moiety. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUMAVRTLFJNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2892174.png)

![(1R,2S)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropan-1-amine;dihydrochloride](/img/structure/B2892182.png)
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2892183.png)

![(NE)-N-[2-methyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]propylidene]hydroxylamine](/img/structure/B2892185.png)
![1-[(4-fluorophenyl)methyl]-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2892186.png)



![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}naphthalene-2-carboxamide](/img/structure/B2892191.png)
![5-chloro-N-{[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2892192.png)
![(E)-N-[Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2892194.png)

